Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate
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Overview
Description
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate is a chemical compound known for its unique structure and properties It is characterized by a long heptadecyl chain attached to a tetrachlorobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 3,4,4,4-tetrachlorobut-2-enoate typically involves the esterification of heptadecanol with 3,4,4,4-tetrachlorobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of heptadecyl 3,4,4,4-tetrachlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the chlorinated moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Heptadecyl 3,4,4-trichlorobut-2-enoate: Similar structure but with one less chlorine atom.
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate: A closely related compound with similar properties and applications.
Uniqueness
This compound stands out due to its specific combination of a long hydrophobic chain and a highly chlorinated butenoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
654646-29-4 |
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Molecular Formula |
C21H36Cl4O2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
heptadecyl 3,4,4,4-tetrachlorobut-2-enoate |
InChI |
InChI=1S/C21H36Cl4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-20(26)18-19(22)21(23,24)25/h18H,2-17H2,1H3 |
InChI Key |
RCWICBGIMLTUAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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